(5Z)-5-(anthracen-9-ylmethylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-[(ANTHRACEN-9-YL)METHYLIDENE]-3-(4-CHLOROPHENYL)-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes an anthracene moiety, a chlorophenyl group, and a thiazolidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(ANTHRACEN-9-YL)METHYLIDENE]-3-(4-CHLOROPHENYL)-1,3-THIAZOLIDINE-2,4-DIONE typically involves a multi-step process. One common method includes the condensation of anthracene-9-carbaldehyde with 3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(ANTHRACEN-9-YL)METHYLIDENE]-3-(4-CHLOROPHENYL)-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of anthracene-9-carboxylic acid derivatives.
Reduction: Formation of reduced thiazolidinedione derivatives.
Substitution: Formation of substituted thiazolidinedione derivatives with various functional groups.
Scientific Research Applications
(5Z)-5-[(ANTHRACEN-9-YL)METHYLIDENE]-3-(4-CHLOROPHENYL)-1,3-THIAZOLIDINE-2,4-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (5Z)-5-[(ANTHRACEN-9-YL)METHYLIDENE]-3-(4-CHLOROPHENYL)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, affecting gene expression and cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(ANTHRACEN-9-YL)METHYLIDENE]-3-(4-METHOXYPHENYL)-1,3-THIAZOLIDINE-2,4-DIONE
- (5Z)-5-[(ANTHRACEN-9-YL)METHYLIDENE]-3-(4-BROMOPHENYL)-1,3-THIAZOLIDINE-2,4-DIONE
- (5Z)-5-[(ANTHRACEN-9-YL)METHYLIDENE]-3-(4-FLUOROPHENYL)-1,3-THIAZOLIDINE-2,4-DIONE
Uniqueness
The uniqueness of (5Z)-5-[(ANTHRACEN-9-YL)METHYLIDENE]-3-(4-CHLOROPHENYL)-1,3-THIAZOLIDINE-2,4-DIONE lies in its specific combination of functional groups and structural features The presence of the anthracene moiety imparts unique photophysical properties, while the chlorophenyl group and thiazolidinedione core contribute to its chemical reactivity and biological activity
Properties
Molecular Formula |
C24H14ClNO2S |
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Molecular Weight |
415.9 g/mol |
IUPAC Name |
(5Z)-5-(anthracen-9-ylmethylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H14ClNO2S/c25-17-9-11-18(12-10-17)26-23(27)22(29-24(26)28)14-21-19-7-3-1-5-15(19)13-16-6-2-4-8-20(16)21/h1-14H/b22-14- |
InChI Key |
NOPGZUHOTDUYFU-HMAPJEAMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C\4/C(=O)N(C(=O)S4)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=C4C(=O)N(C(=O)S4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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